

# (Z)-SU14813 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | (Z)-SU14813 |           |
| Cat. No.:            | B1684611    | Get Quote |

An In-depth Technical Guide to **(Z)-SU14813**: A Multi-Targeted Tyrosine Kinase Inhibitor

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of **(Z)-SU14813**, a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. This guide details its core properties, mechanism of action, relevant signaling pathways, and key experimental protocols.

### **Core Properties of (Z)-SU14813**

**(Z)-SU14813**, a small molecule inhibitor, demonstrates significant potential in oncology research due to its broad-spectrum activity against several key RTKs implicated in tumor growth, angiogenesis, and metastasis.

| Property          | Value                               |
|-------------------|-------------------------------------|
| CAS Number        | 452105-23-6                         |
| Molecular Weight  | 442.48 g/mol                        |
| Molecular Formula | C23H27FN4O4                         |
| Primary Targets   | VEGFR1, VEGFR2, PDGFRβ, c-Kit, FLT3 |

### **Mechanism of Action and Signaling Pathways**

**(Z)-SU14813** functions by competitively binding to the ATP-binding pocket of the catalytic domain of multiple RTKs, thereby inhibiting their phosphorylation and subsequent activation of



downstream signaling cascades. This inhibition disrupts crucial cellular processes such as proliferation, migration, survival, and angiogenesis. The primary signaling pathways affected by **(Z)-SU14813** are those driven by Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (c-Kit), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2]

The diagram below illustrates the inhibitory action of **(Z)-SU14813** on these key signaling pathways.



Click to download full resolution via product page



Caption: **(Z)-SU14813** inhibits multiple RTKs, blocking downstream signaling.

# **Quantitative Data: Inhibitory Activity**

(**Z)-SU14813** exhibits potent inhibitory activity against its target kinases, as demonstrated by the following half-maximal inhibitory concentration (IC<sub>50</sub>) values obtained from various assays.

| Target            | IC50 (nM) | Assay Type               |
|-------------------|-----------|--------------------------|
| VEGFR1            | 2         | Biochemical              |
| VEGFR2            | 50        | Biochemical              |
| PDGFRβ            | 4         | Biochemical              |
| c-Kit             | 15        | Biochemical              |
| FLT3              | -         | -                        |
| VEGFR2 (cellular) | 5.2       | Cellular Phosphorylation |
| PDGFRβ (cellular) | 9.9       | Cellular Phosphorylation |
| c-Kit (cellular)  | 11.2      | Cellular Phosphorylation |

# **Experimental Protocols**

Detailed methodologies for key experiments involving (Z)-SU14813 are outlined below.

### **In Vitro Biochemical Kinase Assay**

Objective: To determine the direct inhibitory effect of **(Z)-SU14813** on the kinase activity of purified RTKs.

#### Methodology:

- Recombinant human kinase domains (e.g., VEGFR2, PDGFRβ) are incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable buffer.
- (Z)-SU14813 is added at various concentrations.



- The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
- The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as ELISA, radiometric assays (33P-ATP), or fluorescence-based assays.
- IC<sub>50</sub> values are calculated by fitting the dose-response data to a four-parameter logistic curve.[1]

### **Cellular Receptor Phosphorylation Assay**

Objective: To assess the ability of **(Z)-SU14813** to inhibit ligand-induced autophosphorylation of target RTKs in a cellular context.

#### Methodology:

- Cells overexpressing the target receptor (e.g., NIH-3T3 cells transfected with VEGFR2) are cultured to sub-confluency.
- Cells are serum-starved to reduce basal receptor activation.
- The cells are pre-incubated with varying concentrations of (Z)-SU14813.
- The specific ligand (e.g., VEGF for VEGFR2) is added to stimulate receptor autophosphorylation.
- Cell lysates are prepared, and the level of phosphorylated receptor is determined by Western blotting using phospho-specific antibodies or by ELISA.
- IC<sub>50</sub> values are determined by analyzing the concentration-dependent inhibition of receptor phosphorylation.[1][3]

The following diagram outlines a typical workflow for a cellular phosphorylation assay.





Click to download full resolution via product page

Caption: Workflow for a cellular receptor phosphorylation assay.

### **Cell Proliferation and Survival Assays**



Objective: To evaluate the effect of **(Z)-SU14813** on the proliferation and survival of cells dependent on the targeted signaling pathways.

#### Methodology:

- Endothelial cells (e.g., HUVECs) or tumor cells expressing the target receptors are seeded in multi-well plates.[4]
- Cells are treated with a range of concentrations of (Z)-SU14813 in the presence or absence
  of a specific growth factor.
- After an incubation period (typically 48-72 hours), cell viability or proliferation is assessed using assays such as MTT, MTS, or CellTiter-Glo.
- The results are used to determine the GI<sub>50</sub> (concentration for 50% growth inhibition).[1]

### In Vivo Xenograft Tumor Models

Objective: To assess the anti-tumor efficacy of **(Z)-SU14813** in a living organism.

#### Methodology:

- Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.
- Once tumors reach a palpable size, mice are randomized into control and treatment groups.
- (Z)-SU14813 is administered orally at various doses and schedules.[1]
- Tumor volume is measured regularly throughout the study.
- At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring target phosphorylation) and histological examination.
- The anti-tumor activity is evaluated by comparing tumor growth in the treated groups to the control group.[2]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- To cite this document: BenchChem. [(Z)-SU14813 CAS number and molecular weight].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684611#z-su14813-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com